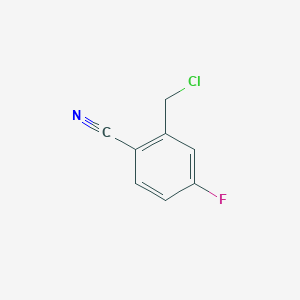

2-(Chloromethyl)-4-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Chloromethyl)-4-fluorobenzonitrile (CMFB) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid at room temperature and has a boiling point of 105°C. CMFB is a versatile compound with a range of interesting properties, including high reactivity and low volatility. It is used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, it has been used in the development of new materials, such as polymers, for industrial applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

2-(Chloromethyl)-4-fluorobenzonitrile and its derivatives have been extensively studied for their role in various synthesis processes. For example, the synthesis of 4-Fluorobenzonitrile from 4-chlorobenzonitrile using potassium fluoride in non-polar solvents demonstrates the compound's utility in creating high-purity chemicals (S. Zhi, 2001). Similarly, 2-bromo-3-fluorobenzonitrile has been synthesized via halodeboronation of aryl boronic acids, illustrating the versatility of these compounds in chemical synthesis (Ronald H. Szumigala et al., 2004).

Structural and Electronic Properties

Studies on the structural and electronic properties of monofluorobenzonitriles, including 2-(Chloromethyl)-4-fluorobenzonitrile, have revealed important insights. For instance, an energetic and structural study on various fluorobenzonitriles provided data on their standard molar enthalpies of formation and vapor pressures, contributing to our understanding of their physical properties (M. Ribeiro da Silva et al., 2012).

Chemical Fixation of Carbon Dioxide

A significant application of 2-aminobenzonitriles, closely related to 2-(Chloromethyl)-4-fluorobenzonitrile, is in the chemical fixation of CO2. This process demonstrates the potential of these compounds in environmental chemistry and green technology (Toshihiro Kimura et al., 2012).

Synthesis of Mercaptobenzonitriles

The synthesis of mercaptobenzonitriles from fluorobenzonitriles shows the adaptability of these compounds in creating synthetically useful halo-substituted mercaptobenzonitriles (Tony Taldone et al., 2012).

Pharmaceutical Impurities

In the pharmaceutical industry, 2-(Chloromethyl)-4-fluorobenzonitrile is significant for understanding the formation of impurities in drugs like letrozole (Zhai Ping & Shao Mingran, 2015).

Radiofluorination

The compound has been used in radiofluorination, demonstrating its potential in radiopharmaceuticals (B. Zlatopolskiy et al., 2012).

Spectroscopic Analysis

Spectroscopic analysis of derivatives like 4-fluorobenzonitrile provides valuable information about the substitution effects of fluorine atoms and cyano groups on transition energy, aiding in the understanding of their chemical behavior (Yan Zhao et al., 2018).

Metal-Mediated Coupling

An example of metal-mediated coupling of 4-fluorobenzonitrile shows the formation of complex structures like thorium(IV) tetraazametallacycles, highlighting its role in advanced chemical synthesis (E. Schelter et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKXOFHBHPDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-fluorobenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)